2-Demethoxy-4-methoxy Urapidil
Description
Contextualization within the Urapidil (B1196414) Chemical Landscape
2-Demethoxy-4-methoxy Urapidil, also known by its chemical name 6-[[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione, is structurally analogous to Urapidil. biosynth.comchemicea.com The core structure of both molecules features a pyrimidinedione ring and a piperazinylpropylamino side chain. The key distinction lies in the substitution pattern on the phenyl ring attached to the piperazine (B1678402) moiety. In Urapidil, a methoxy (B1213986) group is present at the 2-position of the phenyl ring. chemsrc.com In this compound, this methoxy group is absent, and instead, a methoxy group is located at the 4-position of the phenyl ring. biosynth.comchemicea.com
This structural similarity places this compound firmly within the chemical family of Urapidil and its related substances. These related compounds, often arising from the synthesis process or degradation of the active pharmaceutical ingredient (API), are of great interest to pharmaceutical scientists.
Below is a table detailing the chemical properties of this compound.
| Property | Value |
| Chemical Name | 6-[[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione |
| CAS Number | 34661-79-5 |
| Molecular Formula | C₂₀H₂₉N₅O₃ |
| Molecular Weight | 387.48 g/mol |
| Synonyms | Urapidil Impurity 2 |
(Data sourced from multiple references) biosynth.comchemicea.comtlcstandards.comsimsonpharma.comsynzeal.compharmaffiliates.com
Significance as a Urapidil-Related Impurity/Compound
In the manufacturing of Urapidil, the formation of related substances, including this compound, is a critical consideration. chemicalbook.compharmaffiliates.com These compounds are often referred to as process impurities or degradation products. chemicea.com The presence of impurities in a drug product, even in trace amounts, can potentially impact its safety and efficacy. Therefore, regulatory bodies worldwide mandate strict control over the levels of such impurities.
This compound is specifically identified as "Urapidil Impurity 2" in various pharmaceutical contexts. biosynth.comchemicea.comtlcstandards.com Its monitoring and control are essential parts of the quality assurance of Urapidil. The identification and quantification of this and other impurities are necessary to ensure that the final drug product meets the stringent requirements set by pharmacopeias and regulatory agencies. axios-research.com
The study of such impurities is not only a regulatory requirement but also provides valuable insights into the stability of the drug substance and the robustness of the manufacturing process.
Overview of Research Utility and Analytical Standards
The primary utility of this compound in a research setting is as a reference standard. axios-research.com A reference standard is a highly purified compound that is used as a benchmark for analytical purposes. In the context of Urapidil, pure this compound is used to:
Develop and validate analytical methods: Scientists use the reference standard to create and test analytical techniques, such as High-Performance Liquid Chromatography (HPLC), to accurately detect and quantify the presence of this specific impurity in batches of Urapidil. synzeal.comlgcstandards.com
Quality control testing: During the production of Urapidil, samples are tested to ensure that the level of this compound does not exceed predefined limits. axios-research.comveeprho.com The reference standard is crucial for calibrating the analytical instruments and ensuring the accuracy of these tests.
Stability studies: By observing the formation of this compound and other impurities over time under various conditions, researchers can assess the stability of the Urapidil drug substance and formulate it in a way that minimizes degradation. synzeal.com
Some research suggests that this compound may have some biological activity, such as anti-inflammatory effects and the ability to inhibit prostaglandin (B15479496) synthesis. biosynth.com It is also noted to be a metabolite of a synthetic compound used in new drug development. biosynth.com However, its predominant role remains that of an analytical tool in the pharmaceutical industry. biosynth.com
The availability of well-characterized reference standards like this compound is fundamental to modern pharmaceutical quality control and the broader field of drug development. synzeal.comcleanchemlab.com
Structure
3D Structure
Properties
IUPAC Name |
6-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-4-10-24-11-13-25(14-12-24)16-5-7-17(28-3)8-6-16/h5-8,15,21H,4,9-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIVWMBBAZRTCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747468 | |
| Record name | 6-({3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34661-79-5 | |
| Record name | 6-({3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Structure and Nomenclature
Systematic IUPAC Nomenclature
The formal name for 2-Demethoxy-4-methoxy Urapidil (B1196414) under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is 6-[[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione lgcstandards.comlgcstandards.comlgcstandards.com. This name systematically describes the molecule's architecture: a central 1,3-dimethyl-pyrimidinedione (also known as a dimethyluracil) ring, substituted at the 6-position with a propylamino linker. This linker, in turn, connects to a piperazine (B1678402) ring, which is substituted at the 4-position with a 4-methoxyphenyl group.
Molecular Formula and Canonical SMILES Representation
The molecular formula for 2-Demethoxy-4-methoxy Urapidil is C20H29N5O3 lgcstandards.comaxios-research.comclearsynth.com. This formula indicates that each molecule is composed of 20 carbon atoms, 29 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms. The Simplified Molecular-Input Line-Entry System (SMILES) provides a line notation representation of the chemical structure.
| Identifier | Value | Source(s) |
| Molecular Formula | C20H29N5O3 | lgcstandards.comlgcstandards.comaxios-research.comclearsynth.com |
| Canonical SMILES | COc1ccc(cc1)N2CCN(CCCNC3=CC(=O)N(C)C(=O)N3C)CC2 | lgcstandards.comlgcstandards.com |
Structural Elucidation and Stereochemical Considerations
This compound is identified as a significant impurity and metabolite of the drug Urapidil biosynth.comchemicalbook.com. The structural elucidation of such compounds—the process of determining their precise atomic arrangement—relies on a suite of standard analytical techniques. While specific studies detailing the elucidation of this particular impurity are not widely published, the characterization of Urapidil and its analogs typically involves methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the molecular structure, connectivity, and functional groups researchgate.net. For crystalline solids, X-ray powder diffraction (XRPD) is often used to characterize the solid-state form researchgate.net. These methods would be employed to confirm the identity of this compound by comparing its spectral data to that of the parent Urapidil molecule, noting the shifts and changes corresponding to the altered substitution pattern on the phenyl ring.
From a stereochemical perspective, the structure of this compound is achiral. An analysis of its structure reveals the absence of any stereocenters, which are typically carbon atoms bonded to four different substituent groups. This lack of chirality is consistent with analogous Urapidil derivatives fda.gov. Therefore, the molecule does not exist as different enantiomers or diastereomers and does not exhibit optical activity.
Synthetic Methodologies and Formation Pathways
Chemical Synthesis of Urapidil (B1196414) Precursors and Related Intermediates
One essential precursor is 6-amino-1,3-dimethyluracil (B104193) . Several synthetic routes for this compound have been reported:
A common method involves the condensation of 1,3-dimethylurea (B165225) with cyanoacetic acid in the presence of acetic anhydride, followed by a cyclization reaction under alkaline conditions. patsnap.com
Another approach utilizes the reaction of dimethylurea and ethyl cyanoacetate (B8463686) with a strong base like sodium amide in a solvent such as xylene. prepchem.com
A third pathway starts from chloroacetic acid, which is converted to cyanoacetic acid through neutralization and cyanation, and then reacted as described above. patsnap.com
This amino-uracil derivative is then typically converted into a more reactive intermediate, 6-[(3-chloropropyl)amino]-1,3-dimethyluracil (B131462) . This is often achieved through two main strategies:
Direct reaction of 6-chloro-1,3-dimethyluracil (B186940) with 3-chloropropylamine.
A two-step process starting with the reaction of 6-amino-1,3-dimethyluracil with 3-amino-1-propanol to form 6-[(3-hydroxypropyl)amino]-1,3-dimethyluracil. googleapis.com This intermediate is subsequently chlorinated using an agent like thionyl chloride to yield the desired product. wipo.int This latter method is highlighted as a greener process by avoiding carcinogenic solvents like 1,2-dichloroethane. wipo.int
The second primary precursor is 1-(2-methoxyphenyl)piperazine (B120316) . This compound is a widely available chemical intermediate. pharmaffiliates.com It can be coupled with the uracil (B121893) portion in two main ways, defining the final step of Urapidil synthesis:
Route A: Reaction of 1-(2-methoxyphenyl)piperazine with 6-[(3-chloropropyl)amino]-1,3-dimethyluracil. researchgate.netresearchgate.net This alkylation is often performed under alkaline conditions, and techniques like inverse phase-transfer catalysis using β-cyclodextrin have been developed to improve yields and purity. researchgate.netresearchgate.net
Route B: Reaction of 3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamine with 6-chloro-1,3-dimethyluracil. google.comsigmaaldrich.comechemi.com This involves first preparing the piperazine-propylamine side chain and then attaching it to the chlorinated uracil ring.
Table 1: Key Precursors in Urapidil Synthesis
| Precursor Name | CAS Number | Common Synthetic Route |
| 6-Amino-1,3-dimethyluracil | 6642-31-5 | Condensation of 1,3-dimethylurea and cyanoacetic acid. patsnap.com |
| 1-(2-Methoxyphenyl)piperazine | 35386-24-4 | Commercially available intermediate. |
| 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil | 34654-81-4 | Chlorination of 6-[(3-hydroxypropyl)amino]-1,3-dimethyluracil using thionyl chloride. wipo.int |
| 3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamine | 20529-23-1 | Intermediate used in an alternative main synthesis route. google.com |
Proposed Synthetic Routes for 2-Demethoxy-4-methoxy Urapidil
This compound, also known as 6-[[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione, is a structural isomer of Urapidil where the methoxy (B1213986) group is located at the para-position (position 4) of the phenyl ring instead of the ortho-position (position 2). biosynth.com Given this structural similarity, its synthesis can be logically inferred by adapting the established synthetic routes for Urapidil.
The most direct proposed synthesis would mirror Route A for Urapidil. This involves the nucleophilic substitution reaction between 6-[(3-chloropropyl)amino]-1,3-dimethyluracil and 1-(4-methoxyphenyl)piperazine (B173029) . The latter is a known compound that serves as a precursor in the synthesis of other pharmacologically active molecules, such as antifungal agents. smolecule.com
Proposed Synthetic Scheme:
This reaction would likely proceed under conditions similar to those used for Urapidil synthesis, such as in an alkaline aqueous medium, potentially with the aid of phase-transfer catalysts to enhance reaction efficiency. researchgate.netresearchgate.net
Formation Mechanisms as a Process-Related Impurity of Urapidil
The designation of this compound as a "process-related impurity" indicates that it is formed during the manufacturing process of Urapidil. clearsynth.comclearsynth.com Its formation is not due to the degradation of Urapidil but rather arises from the presence of an isomeric impurity in the starting materials.
The most plausible mechanism for its formation is the presence of 1-(4-methoxyphenyl)piperazine as a contaminant within the 1-(2-methoxyphenyl)piperazine raw material. If the ortho-isomer starting material is not sufficiently pure and contains amounts of the para-isomer, the latter will compete in the condensation reaction with 6-[(3-chloropropyl)amino]-1,3-dimethyluracil.
This co-reaction results in the synthesis of a mixture containing both the intended product, Urapidil, and the isomeric impurity, this compound. The reaction mechanism for the formation of the impurity is identical to that of the main product—a nucleophilic attack by the piperazine (B1678402) nitrogen on the electrophilic carbon of the chloropropyl side chain. The ratio of Urapidil to the impurity in the crude product would be directly related to the ratio of the respective piperazine isomers in the starting material. Therefore, controlling the isomeric purity of 1-(2-methoxyphenyl)piperazine is a critical step in minimizing the level of this specific impurity in the final drug substance.
Strategies for Isolation and Purification from Synthetic Mixtures
The removal of this compound from the final Urapidil product is essential to meet stringent pharmaceutical quality standards. Due to the structural similarity between Urapidil and this impurity, their separation can be challenging. Chromatographic techniques are the most effective methods for isolation and purification.
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for detecting and quantifying such impurities and can be scaled up for purification purposes. sielc.comasianpubs.org
Reversed-Phase HPLC (RP-HPLC): This is a widely used method. Specificity can be achieved using columns like Inertsil ODS or Newcrom R1. sielc.comasianpubs.org A typical mobile phase might consist of a buffered aqueous solution (e.g., ammonium (B1175870) dihydrogen phosphate (B84403) or ammonium formate) and an organic modifier like acetonitrile (B52724). sielc.comasianpubs.org By carefully optimizing the gradient elution program, separation of the closely related isomers can be achieved.
Preparative HPLC: For isolating larger quantities of the impurity for use as a reference standard or for purifying the bulk drug, preparative chromatography is employed. google.com This involves using larger columns and higher flow rates. Methods developed for separating Urapidil from its degradation products can be adapted for this purpose. google.com
Other Purification Techniques:
Recrystallization: While potentially less effective for separating close structural isomers, fractional crystallization under highly controlled solvent and temperature conditions may be used to enrich the final product and reduce impurity levels. researchgate.netpatsnap.com
Column Chromatography: Standard silica (B1680970) gel column chromatography can also be used as a purification step, particularly during the synthesis of intermediates, to remove impurities before the final reaction step.
Table 2: Purification and Isolation Methods
| Technique | Application | Key Parameters |
| Analytical HPLC | Detection and quantification of this compound in Urapidil samples. asianpubs.org | Column: Inertsil ODS, C8, or Newcrom R1. Mobile Phase: Acetonitrile/Buffered aqueous solution. sielc.comasianpubs.orgresearchgate.net |
| Preparative HPLC | Isolation of the impurity for reference standards; purification of bulk Urapidil. google.com | Scaled-up version of analytical HPLC with larger columns and higher flow rates. google.com |
| Recrystallization | General purification of the final product or intermediates. researchgate.netpatsnap.com | Choice of solvent, temperature control. researchgate.netpatsnap.com |
Advanced Analytical Characterization for Research Purposes
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are indispensable for the unambiguous elucidation of the molecular structure of organic compounds. For 2-Demethoxy-4-methoxy Urapidil (B1196414), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR spectroscopy are utilized to confirm the identity of 2-Demethoxy-4-methoxy Urapidil by providing detailed information about the chemical environment of each proton and carbon atom.
While specific, publicly available ¹H and ¹³C NMR spectral data for this compound are limited, a Certificate of Analysis for a reference standard of this compound confirms that its structure is verified by ¹H NMR. chemicea.com Based on the known structure, the expected chemical shifts can be predicted.
Expected ¹H NMR Spectral Characteristics: The ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons of the methoxyphenyl group, the protons of the piperazine (B1678402) ring, the propyl chain, and the dimethyluracil moiety. The integration of these signals would correspond to the number of protons in each group.
Expected ¹³C NMR Spectral Characteristics: The ¹³C NMR spectrum would display a unique signal for each carbon atom in a different chemical environment. This would include signals for the carbons in the methoxy (B1213986) group, the aromatic ring, the piperazine ring, the alkyl chain, and the uracil (B121893) ring, including the carbonyl carbons.
A comprehensive analysis of both ¹H and ¹³C NMR spectra would allow for the complete assignment of all proton and carbon signals, thus confirming the molecular structure of this compound.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on the chemical structure, as specific experimental data is not widely published.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons (methoxyphenyl) | 6.8 - 7.0 | 114 - 155 |
| Methoxy Protons (-OCH₃) | ~3.8 | ~55 |
| Piperazine Protons | 2.5 - 3.2 | 45 - 55 |
| Propyl Chain Protons (-CH₂-) | 1.8 - 3.4 | 25 - 60 |
| Uracil Ring Proton (-CH=) | ~5.0 | ~80 |
| N-Methyl Protons (uracil) | ~3.2, ~3.4 | ~27, ~29 |
Mass Spectrometry (MS) is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, which has a molecular formula of C₂₀H₂₉N₅O₃, the expected monoisotopic mass is approximately 387.2270 g/mol . ncats.io
A Certificate of Analysis for a Urapidil impurity, identified as this compound, confirms that its structure is consistent with mass spectrometry data obtained via LC-MS. chemicea.com The molecular weight is reported as 387.48. pharmaffiliates.comchemicea.com
Upon ionization in the mass spectrometer, the molecule will form a molecular ion peak [M]⁺. Subsequent fragmentation will yield smaller, characteristic ions. The fragmentation pattern is influenced by the different functional groups present in the molecule, such as the methoxyphenyl, piperazine, and dimethyluracil moieties. Common fragmentation pathways for similar structures often involve cleavage at the ether linkage, the bonds of the propyl chain, and within the piperazine ring. libretexts.org Analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
Based on its structure, the following characteristic IR absorption bands would be anticipated:
N-H Stretch: A medium absorption band around 3350 cm⁻¹ corresponding to the secondary amine in the propylamino chain.
C-H Stretch (Aromatic and Aliphatic): Absorption bands in the region of 3100-3000 cm⁻¹ for the aromatic C-H bonds and 3000-2850 cm⁻¹ for the aliphatic C-H bonds of the methoxy, piperazine, and propyl groups.
C=O Stretch: Strong absorption bands in the range of 1700-1650 cm⁻¹ due to the two carbonyl groups in the dimethyluracil ring.
C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region corresponding to the aromatic ring and the C=C bond in the uracil ring.
C-O Stretch: A strong absorption band around 1250-1000 cm⁻¹ for the aryl ether C-O bond of the methoxy group.
C-N Stretch: Absorption bands in the 1350-1000 cm⁻¹ region for the various C-N bonds within the molecule.
The presence and position of these bands in the IR spectrum provide confirmatory evidence for the functional groups that constitute the structure of this compound.
Chromatographic Separation Techniques for Purity and Quantification
Chromatographic techniques are essential for separating mixtures, assessing the purity of compounds, and quantifying their amounts. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile compounds like this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis for purity determination and quantification. While a specific, validated HPLC method for this compound is not detailed in readily available literature, methods for the parent drug, Urapidil, provide a strong foundation for its development. asianpubs.orgresearchgate.net A certificate of analysis for "Urapidil Impurity 2," which is this compound, indicates a purity of >95% as determined by HPLC. chemicea.com
A typical reversed-phase HPLC (RP-HPLC) method would be the approach of choice. Method development would involve optimizing several key parameters:
Column: An octadecylsilane (B103800) (ODS) or C18 column is commonly used for the separation of Urapidil and its impurities. asianpubs.org Column dimensions, particle size, and packing material would be selected to achieve optimal resolution and peak shape.
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is standard. For Urapidil analysis, a mobile phase consisting of an ammonium (B1175870) dihydrogen phosphate (B84403) buffer and acetonitrile (B52724) has been shown to be effective. asianpubs.org The pH of the buffer is a critical parameter to control the ionization state of the analyte and achieve good peak symmetry. The gradient or isocratic elution profile would be developed to ensure adequate separation from Urapidil and other potential impurities.
Detector: A UV detector is typically used, with the detection wavelength set at a value where the analyte exhibits significant absorbance, such as 270 nm, which has been used for Urapidil. asianpubs.org
Flow Rate and Temperature: These parameters are adjusted to optimize analysis time and separation efficiency.
The developed method would then be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure its suitability for research and quality control purposes. asianpubs.org
Table 2: Exemplary HPLC Method Parameters for Analysis of Urapidil and its Impurities (Based on published methods for Urapidil and general principles of HPLC method development)
| Parameter | Condition |
|---|---|
| Column | ODS, 4.6 mm × 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : 50 mM Ammonium Dihydrogen Phosphate (pH 5.5) |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC) is generally employed for the analysis of volatile or semi-volatile compounds. Due to the high molecular weight and low volatility of this compound, direct GC analysis is not typically feasible without derivatization. The high temperatures required for volatilization would likely lead to thermal degradation of the compound.
However, GC could potentially be used to analyze for volatile impurities that may be present from the synthesis of this compound. For instance, headspace GC (HS-GC) is a technique used for the determination of residual solvents or other volatile organic impurities in pharmaceutical substances.
If GC analysis of the compound itself were necessary, a derivatization step to increase its volatility would be required. This could involve converting the polar functional groups (such as the secondary amine) into less polar, more volatile derivatives. However, given the complexity of the molecule and the availability of robust HPLC methods, this approach is less common for compounds of this nature.
Impurity Profiling and Quantification in Related Compounds
The identification and quantification of impurities are critical aspects of pharmaceutical quality control. In the context of the antihypertensive drug Urapidil, a number of related compounds and potential degradation products are monitored to ensure the safety and efficacy of the final drug product. Among these is this compound, a known impurity. axios-research.comncats.iopharmaffiliates.com
Forced degradation studies are instrumental in identifying potential impurities that may arise during the shelf life of a drug substance. asianpubs.orgnih.gov Such studies, conducted under various stress conditions like acid and base hydrolysis, oxidation, and photolysis, help in developing stability-indicating analytical methods. asianpubs.orgnih.gov In the case of Urapidil, it has been shown to be susceptible to degradation under acidic and basic hydrolysis, as well as oxidative and photolytic stress conditions. nih.gov
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of Urapidil and its impurities. asianpubs.orgnih.govresearchgate.net Stability-indicating HPLC methods are developed and validated to separate all potential degradation products from the main active pharmaceutical ingredient (API). asianpubs.orgnih.gov These methods are validated for parameters such as specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). asianpubs.org
| Parameter | Typical Value/Range | Description |
| HPLC Column | InertSustain C8 (250 × 4.6 mm; 5 µm) or Inertsil ODS (250 mm x 4.6 mm, 5 µm) | The stationary phase used for chromatographic separation. asianpubs.orgnih.gov |
| Mobile Phase | Gradient elution with 10 mM ammonium formate (B1220265) (pH 3.5) and methanol (B129727) or an isocratic mixture of acetonitrile, ammonium dihydrogen phosphate, and triethanolamine (B1662121). asianpubs.orgnih.gov | The solvent system that carries the sample through the column. |
| Flow Rate | 1.0 mL/min | The speed at which the mobile phase passes through the column. asianpubs.orgnih.gov |
| Detection | UV at 270 nm | The wavelength at which the compound absorbs light, allowing for its detection. asianpubs.orgresearchgate.net |
| Linearity Range | Typically in the µg/mL range for impurities | The concentration range over which the detector response is proportional to the analyte concentration. asianpubs.org |
| LOD | Generally in the ng/mL to low µg/mL range | The lowest concentration of an analyte that can be reliably detected. asianpubs.org |
| LOQ | Generally in the ng/mL to low µg/mL range | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. asianpubs.org |
Application as an Analytical Reference Standard
This compound serves as a crucial analytical reference standard in the pharmaceutical industry. axios-research.comsynzeal.com Reference standards are highly characterized materials used to ensure the identity, purity, and quality of a drug substance. The use of this compound as a reference standard is essential for several key applications in the quality control of Urapidil. axios-research.comsynzeal.com
These applications include:
Analytical Method Development: It is used to develop and optimize analytical methods, such as HPLC, to ensure they are capable of detecting and quantifying this specific impurity. axios-research.com
Method Validation: During the validation of analytical methods, the reference standard is used to assess parameters like specificity, accuracy, precision, and linearity. axios-research.com
Quality Control (QC): In routine QC testing of Urapidil drug substance and drug products, the reference standard is used to identify and quantify the levels of this compound, ensuring they remain within acceptable limits. axios-research.comsynzeal.com
| Application | Purpose |
| Analytical Method Development | To establish a reliable method for the detection and quantification of the impurity. axios-research.com |
| Method Validation (AMV) | To confirm that the analytical method is suitable for its intended purpose. axios-research.com |
| Quality Control (QC) | For routine monitoring of the impurity in batches of Urapidil. axios-research.comsynzeal.com |
| Traceability | To serve as a reference for traceability against pharmacopeial standards. axios-research.com |
Theoretical and Computational Chemical Studies
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of a molecule. dergipark.org.tr For a compound like 2-Demethoxy-4-methoxy Urapidil (B1196414), these calculations can provide a detailed understanding of its three-dimensional structure and electronic characteristics.
Methodologies such as DFT with the B3LYP functional and various basis sets (e.g., 6-31+G(d,p), DGTZVP) are commonly employed to perform geometry optimization. dergipark.org.trjournaljpri.com This process determines the most stable conformation of the molecule by finding the lowest energy arrangement of its atoms. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.
From the optimized structure, a range of electronic properties can be calculated:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability and reactivity. dergipark.org.tr
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. dergipark.org.tr This is invaluable for predicting how the molecule will interact with biological targets like proteins and receptors. Red-colored regions on an MEP map typically indicate negative potential, concentrated around electronegative atoms like oxygen, while blue regions indicate positive potential. dergipark.org.tr
While specific DFT studies on 2-Demethoxy-4-methoxy Urapidil are not prevalent in published literature, calculations on the parent compound Urapidil and related pyrimidine (B1678525) derivatives have been performed, setting a precedent for the methods and the expected insights. dergipark.org.trdergipark.org.tr
Prediction of Physiochemical Parameters (e.g., pKa, LogP, TPSA) via Computational Models
Physicochemical parameters are essential for predicting a drug molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Computational models are widely used to estimate these properties, providing crucial data before extensive laboratory work is undertaken. journaljpri.com
For this compound, the following parameters can be predicted:
pKa: This value indicates the acidity or basicity of a compound and determines its ionization state at a given pH. The ionization state is critical for solubility, membrane permeability, and receptor binding.
LogP: The logarithm of the partition coefficient (octanol-water) is a measure of a molecule's lipophilicity (fat-solubility). It influences how well the compound can cross lipid cell membranes.
Topological Polar Surface Area (TPSA): TPSA is calculated from the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes, with lower TPSA values generally corresponding to better permeability.
Below is a table of key identifiers and computationally predicted physicochemical properties for this compound.
| Property | Value |
| Molecular Formula | C₂₀H₂₉N₅O₃ ncats.io |
| Molecular Weight | 387.48 g/mol ncats.io |
| Predicted LogP | 2.5 - 3.0 |
| Predicted TPSA | 85.9 Ų |
| Predicted pKa (Strongest Basic) | 7.5 - 8.5 |
| Predicted pKa (Strongest Acidic) | 10.0 - 11.0 |
| Note: Predicted values are estimates from various computational models and may differ from experimental values. |
Molecular Dynamics Simulations and Conformation Analysis (if applicable)
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. These simulations can reveal information about the conformational flexibility of a compound and its interactions with its environment, such as a solvent or a lipid bilayer. nih.govbenthamdirect.com
While specific MD simulation studies for this compound are not available in the reviewed literature, the application of this technique can be understood from studies on related systems. For instance, MD simulations have been used to study the UraA H+-uracil symporter in lipid bilayers, revealing how the protein changes conformation and interacts with lipids. nih.gov Similarly, simulations have been applied to understand drug delivery systems, such as Urapidil-loaded microparticles. researchgate.net
A hypothetical MD simulation of this compound could:
Analyze its conformational landscape in an aqueous solution to identify dominant shapes.
Simulate its passage across a model cell membrane to understand its permeability mechanism.
Study its dynamic interaction within the binding pocket of a protein target to assess the stability of the docked pose.
Such simulations provide a dynamic perspective that complements the static view from quantum chemical calculations and docking studies.
In Silico Docking Studies with Relevant Protein Targets (Hypothetical or Analogous)
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to predict the binding affinity and mode of action of a novel compound with a biological target.
Given that this compound is an analogue of Urapidil, its primary protein targets are hypothetically the same: the α1-adrenoceptor and the 5-HT1A serotonin (B10506) receptor. wikipedia.org Urapidil acts as an antagonist at α1-adrenoceptors and as an agonist at 5-HT1A receptors. wikipedia.org
A hypothetical docking study for this compound would involve:
Target Preparation: Obtaining the 3D crystal structure of the α1A- or α1B-adrenoceptor subtypes and the 5-HT1A receptor from a protein database. mdpi.com
Ligand Preparation: Generating the 3D structure of this compound and optimizing its geometry.
Docking Simulation: Using software like AutoDock to place the ligand into the active site of the receptor and score the different binding poses based on binding energy. nih.gov
Interaction Analysis: Examining the best-scoring pose to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the receptor's binding pocket. Studies on Urapidil derivatives and other α1-antagonists have identified interactions with residues like D106, F308, and F312 in the α1A-adrenoceptor as being important for binding. nih.gov The o-methoxyphenyl moiety, present in Urapidil but modified in this analogue, is known to be significant for affinity. mdpi.com
The results of such a study would predict the binding affinity of this compound for these receptors, providing a hypothesis about its potential pharmacological activity relative to its parent compound, Urapidil. ingentaconnect.comunsw.edu.au
In Vitro Receptor Interaction and Enzyme Modulation Studies
Receptor Binding Affinities in Recombinant Cell Lines or Isolated Tissues
The interaction of a compound with various receptors is quantified by its binding affinity, typically expressed as an inhibition constant (Kᵢ) or the concentration required to inhibit 50% of specific binding (IC₅₀).
Serotonin (B10506) (5-HT) Receptor Subtype Interactions (e.g., 5-HT₁ₐ, 5-HT₂ₐ)
There is no specific binding affinity data (Kᵢ or IC₅₀) published for 2-Demethoxy-4-methoxy Urapidil (B1196414) at the 5-HT₁ₐ or 5-HT₂ₐ receptor subtypes. The parent compound, Urapidil, is characterized as a 5-HT₁ₐ receptor agonist. rndsystems.comcaymanchem.commedchemexpress.com The pharmacological effects of various compounds, including derivatives containing the methoxyphenyl-piperazine moiety, have been evaluated at serotonin receptors, but specific values for 2-Demethoxy-4-methoxy Urapidil are not provided. mdpi.comresearchgate.net
Other Neurotransmitter Receptor Ligand Binding (e.g., Dopaminergic, Histaminergic)
Detailed in vitro binding studies quantifying the affinity of this compound for dopaminergic or histaminergic receptor subtypes are not available in the current scientific literature. Research into multi-target ligands often includes screening against these receptors, but data for this specific urapidil derivative has not been reported. nih.govfrontiersin.org
In Vitro Enzyme Activity Modulation (e.g., Phosphodiesterase, Cholinesterase, Prostaglandin (B15479496) Synthesis)
Scientific studies detailing the in vitro modulatory effects of this compound on the activity of enzymes such as phosphodiesterases, cholinesterases, or those involved in prostaglandin synthesis (like cyclooxygenase) are not found in the available literature. While these enzyme families are important targets in drug discovery, the inhibitory or modulatory potential of this specific compound has not been documented. nih.govnih.gov
Mechanistic Insights from In Vitro Pharmacological Characterization
Due to the absence of specific in vitro binding and enzyme modulation data for this compound, a detailed mechanistic profile cannot be constructed. Mechanistic insights are derived from a compound's affinity and functional activity (as an agonist, antagonist, or modulator) at various biological targets. Without this primary data, the precise in vitro pharmacological mechanism of this compound remains uncharacterized in the public domain.
Metabolic Transformations in Non Human Biological Systems
Identification of Metabolites and Proposed Metabolic Pathways
Due to the absence of in vitro or in vivo metabolic studies on 2-Demethoxy-4-methoxy Urapidil (B1196414), no metabolites have been identified, and consequently, no metabolic pathways have been proposed for this specific compound.
Studies on the parent compound, Urapidil, have identified its principal metabolites in rats as the p-hydroxylated urapidil (M1) and the O-demethylated urapidil (M2). nih.govnih.gov The chemical structures of these metabolites are distinct from 2-Demethoxy-4-methoxy Urapidil.
Table 1: Identified Metabolites of Urapidil in Rats
| Metabolite ID | Chemical Name | Species |
| M1 | 6-(3-[4-(o-methoxy-p-hydroxyphenyl)piperazinyl]-propylamino)-1,3-dimethyl-uracil | Rat |
| M2 | 6-(3-[4-(o-hydroxyphenyl)piperazinyl]-propylamino)-1,3-dimethyluracil | Rat |
This table is based on the metabolic products of the parent compound, Urapidil, as no direct metabolite data for this compound is available. nih.govnih.gov
Enzyme Systems Involved in Biotransformation
The specific enzyme systems, such as Cytochrome P450 (CYP) isoforms, responsible for the biotransformation of this compound have not been investigated. Research on drug metabolism indicates that CYP enzymes, particularly those in the CYP1, CYP2, and CYP3 families, are primarily responsible for the phase I metabolism of a vast array of xenobiotics. mdpi.comdynamed.comnih.gov However, without experimental data, any discussion of the specific isoforms involved in the metabolism of this compound would be purely speculative.
Structure Activity Relationship Sar of Analogues and Derivatives
Comparative Analysis with Urapidil (B1196414) and Other Urapidil Impurities/Analogues
The biological activity of urapidil is significantly influenced by the chemical substituents on its core structure. A comparative analysis with its known metabolites and synthetic analogues reveals key pharmacophoric features. 2-Demethoxy-4-methoxy urapidil is a synthetic impurity of Urapidil, where the methoxy (B1213986) group on the phenyl ring is shifted from the ortho- (2-) position to the para- (4-) position. rsc.orgresearchgate.netoup.com While direct biological activity data for this specific isomer is not extensively published, its activity can be inferred by comparing it with Urapidil and its primary metabolites.
The main metabolites of urapidil include the p-hydroxylated (M1), O-demethylated (M2), and uracil-N-demethylated (M3) derivatives. nih.gov In vitro studies on the isolated rat vas deferens have shown that these metabolites are competitive antagonists at postsynaptic α1-adrenoceptors, but with varying potencies. nih.gov
Urapidil itself shows high affinity for α1-adrenoceptors (pA2 = 7.02). nih.gov
O-Desmethyl Urapidil (M2) , which lacks the methoxy group on the phenyl ring, exhibits α1-adrenoceptor antagonism (pA2 = 6.79) comparable to the parent compound. nih.govbiosynth.com This suggests that while the methoxy group contributes to affinity, it is not an absolute requirement for α1-receptor binding. M2 also lowers blood pressure to a similar extent as urapidil, although with a shorter duration of action. nih.gov
Uracil-N-demethylated Urapidil (M3) also shows comparable α1-adrenoceptor antagonism (pA2 = 6.93). nih.gov
p-Hydroxy Urapidil (M1) is a significantly less potent α1-antagonist (pA2 = 5.69) and has little antihypertensive activity. nih.gov This indicates that the introduction of a polar hydroxyl group at the para-position of the phenyl ring is detrimental to its activity.
Given that this compound has a methoxy group at the para-position, its activity is likely different from both Urapidil (ortho-methoxy) and the p-hydroxy metabolite (M1). The shift of the methoxy group from the ortho to the para position would alter the electronic distribution and steric profile of the phenyl ring, likely impacting its fit within the α1-adrenoceptor binding pocket.
Other synthetic analogues, such as 5-methyl-urapidil, have been developed to explore the SAR further. 5-methyl-urapidil shows high affinity and selectivity for the α1a-adrenoceptor subtype over the α1b subtype. karger.com It also demonstrates a high affinity for 5-HT1A receptors, making it one of the most potent ligands known for this receptor subtype. ucl.ac.ukresearchgate.net This highlights that modifications to the uracil (B121893) moiety can fine-tune receptor selectivity.
| Compound | Structural Modification vs. Urapidil | α1-Adrenoceptor Antagonism (pA2 value) nih.gov | Relative Antihypertensive Activity nih.gov |
|---|---|---|---|
| Urapidil | Reference Compound (2-methoxy on phenyl) | 7.02 | Reference |
| This compound | Methoxy group at para- (4-) position | Data not available | Data not available |
| O-Desmethyl Urapidil (M2) | Lacks methoxy group on phenyl ring | 6.79 | Similar to Urapidil (shorter duration) |
| p-Hydroxy Urapidil (M1) | Hydroxy group at para- (4-) position | 5.69 | Low activity |
| Uracil-N-demethylated Urapidil (M3) | Lacks one methyl group on uracil ring | 6.93 | Similar to Urapidil (shorter duration) |
Impact of Structural Modifications on In Vitro Biological Interactions
The biological interactions of urapidil analogues are highly sensitive to specific structural features, primarily concerning the substitution pattern on the phenyl ring and the uracil moiety.
Phenyl Ring Modifications: The position and nature of the substituent on the phenylpiperazine portion are critical determinants of α1-adrenoceptor affinity.
Position of the Methoxy Group: Urapidil's 2-methoxy (ortho) substitution is optimal for high affinity. The activity of O-Desmethyl Urapidil (M2) demonstrates that the methoxy group itself is not essential, but its presence in the ortho position enhances potency. nih.gov Shifting this group to the para-position, as in this compound, would reposition a key electronic and steric feature, likely altering its interaction with receptor residues. Studies on other α1-antagonists show that the substitution pattern on the arylpiperazine ring directly influences receptor affinity and selectivity. nih.gov
Nature of the Substituent: Replacing the methoxy group with a more polar hydroxyl group at the para-position (p-Hydroxy Urapidil, M1) drastically reduces α1-antagonistic activity. nih.gov This suggests that this region of the binding pocket is sensitive to polarity and hydrogen-bonding capabilities, and that the hydrophobic character of the methoxy group is preferred over the hydrophilic hydroxyl group at this position.
Uracil Moiety Modifications: The 1,3-dimethyluracil (B184088) group is the second key pharmacophore.
N-demethylation (M3) results in only a minor change in α1-antagonism, indicating that both methyl groups on the uracil ring are not essential for binding. nih.gov
Substitution at the C5 position of the uracil ring can significantly impact receptor affinity and selectivity. For instance, the introduction of a methyl group (5-methyl-urapidil) or other small alkyl groups leads to analogues with high affinity for 5-HT1A receptors and increased selectivity for the α1A-adrenoceptor subtype. karger.comucl.ac.ukresearchgate.net
Alkyl Linker: The three-carbon propyl chain connecting the uracil and piperazine (B1678402) moieties is generally considered optimal for spacing these two pharmacophoric groups correctly for simultaneous interaction with their respective binding sites on the receptor.
Design and Synthesis of Novel Analogues for Research Probes
The modular structure of urapidil lends itself to the design and synthesis of novel analogues for use as research probes to investigate receptor pharmacology, distribution, and function.
Synthesis Strategy: The most common synthetic route to urapidil and its analogues involves the condensation of 6-[(3-chloropropyl)amino]-1,3-dimethyluracil (B131462) with a substituted arylpiperazine. researchgate.netgoogle.com To synthesize this compound, 1-(4-methoxyphenyl)piperazine (B173029) would be used instead of the 1-(2-methoxyphenyl)piperazine (B120316) required for Urapidil. This synthetic flexibility allows for the creation of a wide array of derivatives by varying either the uracil precursor or the arylpiperazine component. google.com An alternative improved synthesis involves reacting 1-(2-methoxyphenyl)piperazine with oxetane (B1205548) to form a key alcohol intermediate, which can also be adapted for analogue synthesis. researchgate.net
Types of Research Probes:
Deuterated Analogues: Isotopically labeled versions of urapidil, such as Urapidil-d3 and Urapidil-d4, have been synthesized. medchemexpress.com These heavy-isotope analogues serve as indispensable internal standards for quantitative analysis in pharmacokinetic and metabolic studies using mass spectrometry, allowing for precise measurement of the parent drug in biological samples.
Fluorescent Probes: To visualize receptors in cells and tissues, fluorescent probes can be designed. While no fluorescently labeled urapidil is widely reported, a common strategy for related compounds involves modifying the heterocyclic core. For example, fluorescent uridine (B1682114) analogues have been created by extending the chromophore at the C5 position of the uracil ring with substituted aromatic groups. rsc.orgnih.gov This approach could theoretically be applied to the urapidil scaffold to create a tool for studying receptor dynamics and localization through fluorescence microscopy.
Photoaffinity Labels: These probes are designed to bind to a receptor and then, upon photoactivation, form a permanent covalent bond, allowing for receptor identification and characterization of the ligand-binding subunit. While a specific urapidil-based photoaffinity label has not been described, probes for the α1-adrenergic receptor family have been developed using related chemical scaffolds, such as quinazolines. nih.govahajournals.org For example, a high-affinity radioiodinated azido-phenyl derivative of a quinazoline (B50416) antagonist was created to irreversibly label the α1-receptor, demonstrating the feasibility of this approach for arylpiperazine-type ligands. nih.gov
The design of such specialized research tools based on the this compound structure is chemically feasible and would be valuable for directly characterizing its unique biological interactions and comparing them to the well-documented parent drug, Urapidil.
Degradation Pathways and Chemical Stability
Identification of Degradation Products
Comprehensive stress testing of Urapidil (B1196414) under conditions stipulated by the International Council for Harmonisation (ICH) guidelines, such as exposure to acidic, basic, oxidative, and photolytic stress, has led to the identification of multiple degradation products. One notable study successfully identified and characterized five distinct degradation products (DPs). nih.gov These products were separated and analyzed using advanced analytical techniques, primarily Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govcolab.ws
While a comprehensive list of all degradation products is extensive, a key identified impurity is 2-Demethoxy-4-methoxy Urapidil. The formation of this and other degradation products highlights the specific chemical liabilities of the Urapidil molecule.
Below is a table summarizing the degradation products of Urapidil identified under various stress conditions.
| Degradation Product (DP) | Stress Condition for Formation |
| DP1 | Acidic and Basic Hydrolysis |
| DP2 | Acidic and Basic Hydrolysis |
| DP3 | Acidic and Basic Hydrolysis |
| DP4 (this compound) | Previously reported in literature nih.gov |
| DP5 (N-oxide) | Oxidative and Photolytic Stress |
This table is based on findings from comprehensive degradation studies of Urapidil. nih.govcolab.ws
Factors Influencing Chemical Stability
The stability of this compound, as an impurity within Urapidil preparations, is intrinsically linked to the stability of the parent drug. The following factors have been shown to significantly influence the degradation of Urapidil and consequently the potential formation of its impurities.
pH: Urapidil demonstrates significant degradation under both acidic and basic hydrolytic conditions. nih.govcolab.ws Studies have shown that the drug is susceptible to hydrolysis when exposed to 1 M HCl and 1 M NaOH. asianpubs.org In contrast, the drug is stable in neutral aqueous solutions. nih.govcolab.ws The pH-rate profile for similar compounds often shows a U-shaped or V-shaped curve, indicating that stability is maximal within a specific pH range and decreases in highly acidic or alkaline environments. nih.gov
Light: Photostability studies are a critical component of stress testing. Urapidil has been found to be susceptible to degradation under photolytic stress when in solution. nih.govcolab.ws However, in the solid state, it exhibits stability against light exposure. nih.govcolab.ws This suggests that the formulation and packaging of any product containing Urapidil must be carefully considered to protect it from light-induced degradation.
Temperature: While some studies indicate that Urapidil is relatively stable under thermal stress (e.g., exposure to heat at 100°C for 48 hours), the kinetics of degradation are generally temperature-dependent, following the Arrhenius equation. asianpubs.orgnih.gov Therefore, elevated temperatures can accelerate degradation reactions, particularly in the presence of other stress factors like moisture or reactive excipients.
Oxidation: Oxidative conditions, such as exposure to 3% hydrogen peroxide, have been shown to induce the degradation of Urapidil. asianpubs.org One of the identified degradation products is an N-oxide derivative, confirming the susceptibility of the molecule to oxidation. nih.govcolab.ws
Analytical Methods for Stability Testing in Research Contexts
To effectively monitor the stability of this compound and other related substances in research and quality control settings, robust stability-indicating analytical methods are essential. These methods must be able to separate the parent compound from its degradation products and accurately quantify them.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. asianpubs.orgresearchgate.netasianpubs.org A typical stability-indicating HPLC method involves:
Column: A reversed-phase column, such as an Inertsil ODS or InertSustain C8, is commonly employed for the separation. nih.govcolab.wsasianpubs.org
Mobile Phase: The mobile phase is often a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium dihydrogen phosphate) and an organic solvent like acetonitrile (B52724). nih.govcolab.wsasianpubs.org The pH of the buffer is a critical parameter that is optimized to achieve the best separation.
Detection: A UV detector is typically used, with the detection wavelength set at a point where the analyte and its impurities have significant absorbance, for instance, 270 nm for Urapidil and its related compounds. asianpubs.orgasianpubs.org
Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. asianpubs.orgresearchgate.net
Advanced hyphenated techniques like LC-MS/MS are invaluable for the identification and structural elucidation of unknown degradation products formed during stability studies. nih.govcolab.wsresearchgate.net
The following table provides an overview of a validated HPLC method for the analysis of Urapidil and its degradation products.
| Parameter | Condition |
| Column | Inertsil ODS, 4.6 mm × 250 mm, 5 µm asianpubs.org |
| Mobile Phase | Acetonitrile: 50 mM ammonium dihydrogen phosphate (B84403): triethanolamine (B1662121) (25:75:0.5, v/v), pH 5.5 asianpubs.org |
| Flow Rate | 1.0 mL/min asianpubs.org |
| Detection Wavelength | 270 nm asianpubs.org |
| Retention Time of Urapidil | Approximately 7.10 min asianpubs.org |
This table summarizes a published stability-indicating HPLC method for Urapidil analysis. asianpubs.org
Future Research Directions
Development of Novel Analytical Techniques for Trace Analysis
A critical step in characterizing 2-Demethoxy-4-methoxy Urapidil (B1196414) is the development of robust and sensitive analytical methods for its detection and quantification, particularly at trace levels in complex biological matrices like plasma and urine. While methods exist for Urapidil and its major metabolites, future research should focus on techniques optimized for this specific analog. colab.wsinnovareacademics.in
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary candidate for such analyses, offering high selectivity and sensitivity. innovareacademics.indntb.gov.ua Future work should aim to establish a validated LC-MS/MS method, which would involve optimizing chromatographic conditions to separate 2-Demethoxy-4-methoxy Urapidil from Urapidil and other known metabolites. nih.govnih.gov Further enhancements could include the use of ultra-performance liquid chromatography (UPLC) for faster analysis times and improved resolution. innovareacademics.in
Additionally, exploring advanced sample preparation techniques is crucial. While traditional liquid-liquid extraction has been used, fully automated online sample purification and enrichment methods could offer superior recovery and reproducibility, which is especially important for high-throughput pharmacokinetic studies. colab.ws
Table 1: Comparison of Potential Analytical Techniques
| Technique | Potential Advantages | Future Research Focus |
| HPLC with UV Detection | Cost-effective, widely available. | Lower sensitivity, may require larger sample volumes. colab.ws |
| HPLC with Electrochemical Detection | High sensitivity for electroactive compounds. colab.ws | Optimization of electrode potential for selective detection. |
| LC-MS/MS | High selectivity and sensitivity (sub-nanogram levels). innovareacademics.indntb.gov.ua | Development of specific parent/daughter ion transitions, validation in various biological matrices. |
| UPLC-MS/MS | Faster run times, higher resolution and sensitivity than HPLC. innovareacademics.in | Method development and validation for high-throughput screening. |
Deeper Exploration of In Vitro Receptor Interactions and Mechanistic Studies
Based on the pharmacology of Urapidil, this compound is predicted to interact with α1-adrenergic and 5-HT1A serotonin (B10506) receptors. nih.govnih.govmedchemexpress.com However, the altered methoxy (B1213986) substitution pattern may lead to significant differences in affinity and selectivity. Future in vitro studies are essential to precisely define its receptor interaction profile.
Radioligand binding assays using cloned human receptors will be fundamental. dtic.mil These experiments can determine the binding affinities (Ki values) of this compound at various α1-adrenoceptor subtypes (α1A, α1B, α1D) and the 5-HT1A receptor. nih.govdtic.mil It will be crucial to compare these affinities directly with those of Urapidil and its other metabolites to understand the impact of the 2-demethoxy-4-methoxy structure. nih.gov
Beyond simple binding, functional assays are needed to determine whether the compound acts as an antagonist, agonist, or partial agonist at these receptors. Techniques such as calcium mobilization assays or second messenger assays (e.g., measuring cAMP levels) can elucidate the functional consequences of receptor binding.
Table 2: Proposed In Vitro Receptor Interaction Studies
| Receptor Target | Experimental Approach | Key Data to Obtain | Rationale |
| α1-Adrenoceptor Subtypes (α1A, α1B, α1D) | Competitive radioligand binding assays (e.g., using [3H]prazosin). nih.gov | Binding affinity (Ki). | To quantify the compound's potency at adrenergic targets. |
| 5-HT1A Receptor | Competitive radioligand binding assays (e.g., using [3H]8-OH-DPAT). nih.gov | Binding affinity (Ki). | To determine potency at the key serotonergic target. |
| α1-Adrenoceptors | Functional assays in cell lines expressing receptor subtypes (e.g., measuring intracellular calcium). | Efficacy (Emax) and potency (EC50/IC50). | To characterize the compound as an antagonist or agonist. |
| 5-HT1A Receptor | Functional assays (e.g., GTPγS binding or cAMP inhibition assays). nih.gov | Efficacy (Emax) and potency (EC50/IC50). | To determine the nature of the interaction (agonist, partial agonist, or antagonist). |
Utilization in Chemical Probe Development for Unraveling Biological Pathways
A well-characterized molecule like this compound, particularly if it shows high affinity and selectivity for a specific receptor subtype, could be a valuable scaffold for developing chemical probes. nih.gov These probes are essential tools for exploring biological pathways and validating new drug targets. nih.gov
Future research could focus on modifying the this compound structure to incorporate reporter tags without compromising its binding affinity. For instance, a fluorescent dye could be attached, creating a fluorescent probe for use in high-resolution microscopy to visualize receptor localization and trafficking within cells. mdpi.com Alternatively, a biotin (B1667282) or photo-affinity label could be added to facilitate the isolation and identification of receptor-interacting proteins. The development of such probes would enable a deeper understanding of the molecular mechanisms governed by the receptors it targets. selleckchem.comucl.ac.uk
Advanced Computational Modeling for Structure-Function Prediction
Computational modeling offers a powerful, cost-effective way to predict the structural and functional properties of this compound and to guide further experimental work. researchgate.net In silico approaches can provide insights into how the specific arrangement of the methoxy groups influences receptor binding and selectivity.
Future research should employ molecular docking simulations to predict the binding pose of this compound within the binding pockets of α1-adrenergic and 5-HT1A receptors. These models, ideally based on high-resolution crystal structures of the receptors, can highlight key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
Furthermore, molecular dynamics (MD) simulations can be used to study the stability of the predicted ligand-receptor complexes over time and to explore how ligand binding might induce conformational changes in the receptor, which is the basis of its functional effect (agonism vs. antagonism). Physiologically based pharmacokinetic (PBPK) modeling could also be employed to predict the compound's absorption, distribution, metabolism, and excretion (ADME) properties in vivo. nih.gov
Table 3: Recommended Computational Modeling Approaches
| Modeling Technique | Objective | Predicted Outcome |
| Molecular Docking | Predict the preferred binding orientation within the receptor's active site. | Binding pose, key amino acid interactions, and a predicted binding energy score. |
| Molecular Dynamics (MD) Simulation | Assess the stability of the ligand-receptor complex and observe ligand-induced conformational changes. | Stability of binding, dynamic behavior of the complex, and potential mechanisms of receptor activation/inactivation. |
| Quantitative Structure-Activity Relationship (QSAR) | Model the relationship between chemical structure and biological activity across a series of analogs. | Predictive models for designing new analogs with improved potency or selectivity. |
| PBPK Modeling | Simulate the pharmacokinetic profile of the compound in a whole-body system. nih.gov | Predictions of plasma concentration-time profiles and tissue distribution. researchgate.net |
Q & A
Q. How should contradictory findings between preclinical and clinical studies on Urapidil derivatives be reconciled?
- Discrepancies may arise from interspecies differences (e.g., receptor expression) or clinical trial design flaws (e.g., inadequate power). Use translational biomarkers (e.g., plasma catecholamines for sympatholytic activity) to bridge preclinical and clinical data. Post-hoc analyses of failed trials can refine hypotheses for subsequent studies .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
